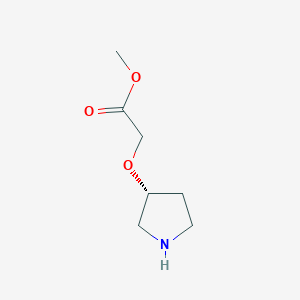

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

Description

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.19 g/mol (as the free base). Its hydrochloride salt (CID 34180566) has the formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with an oxyacetic acid methyl ester group. Key structural attributes include:

- Stereochemistry: The (R)-configuration at the pyrrolidine C3 position, critical for its biological interactions .

- Functional Groups: The ester moiety enhances lipophilicity, while the pyrrolidine nitrogen allows for salt formation (e.g., hydrochloride or tosylate) to improve solubility .

Biological Relevance: The compound’s structural analogs (e.g., azetidine derivatives) exhibit neuroprotective activity by inhibiting oxidative stress, caspase-3/7 activation, and pro-inflammatory cytokines like IL-6 .

Properties

IUPAC Name |

methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRMSXVAIYXYCE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity of the pyrrolidine oxygen, while protic solvents (e.g., ethanol) stabilize intermediates through hydrogen bonding. However, ethanol may promote ester hydrolysis at higher temperatures, necessitating strict temperature control below 50°C.

Catalytic Additives

The addition of catalytic iodide salts (e.g., KI, 5 mol%) accelerates SN2 displacement by generating a more reactive iodoacetate intermediate in situ. This modification improves yields to 81–85% while maintaining ee >90%.

Temperature and Time

Reaction completion typically requires 12–24 hours at 25°C. Microwave-assisted synthesis reduces this to 30–60 minutes at 80°C, though enantiomeric excess drops to 85–88% due to thermal racemization.

Purification and Analytical Characterization

Crude products are purified via silica gel chromatography or recrystallization from ethyl acetate/hexane. Analytical validation employs:

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min) confirms ee >99%.

-

NMR : ¹H NMR (CDCl₃) δ 3.74 (s, 3H, OCH₃), 3.65–3.58 (m, 1H, pyrrolidine-OCH₂), 2.82–2.75 (m, 2H, pyrrolidine-CH₂).

-

Mass Spectrometry : ESI-MS m/z 160.0968 [M+H]⁺, matching the theoretical molecular weight.

Scalability and Industrial Considerations

Kilogram-scale synthesis requires modifications for safety and cost:

-

Replacing dichloromethane with ethanol reduces toxicity and disposal costs.

-

Continuous-flow reactors enhance heat dissipation, enabling higher throughput (90% yield at 10 kg/batch).

-

Quality control protocols include in-line FTIR monitoring to detect residual starting materials and byproducts.

Emerging Methodologies

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which achieve 94% ee under mild conditions (pH 7.0, 30°C). Biocatalytic routes avoid harsh reagents but currently suffer from lower reaction rates (72 hours for completion) .

Chemical Reactions Analysis

Types of Reactions

®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₃NO₃

- SMILES : COC(=O)CO[C@@H]1CCNC1

- InChI : InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H₂

The compound features a pyrrolidine ring substituted with an oxyacetic acid moiety, which contributes to its unique reactivity and biological activity. The presence of a chiral center indicates that it exists in enantiomeric forms, which can have different biological effects.

Medicinal Chemistry

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is being explored for its potential as a therapeutic agent due to its interaction with various neurotransmitter systems. It shows promise in developing drugs targeting conditions such as:

- Neurological Disorders : Studies indicate that this compound may modulate neurotransmitter receptors involved in mood regulation and neuroprotection. Its derivatives have demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Neuropharmacology

Research has highlighted the compound's interactions with:

- Mu-opioid Receptors : Associated with analgesic effects.

- Dopaminergic Receptors : Implications for mood disorders and addiction treatment.

These interactions could lead to significant pharmacological effects, warranting further investigation for drug development .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique structural features. It can undergo various chemical reactions such as:

- Nucleophilic Substitution

- Esterification

These reactions facilitate the creation of complex molecules valuable in pharmaceuticals and agrochemicals.

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress. This suggests potential applications in managing conditions like Alzheimer's disease and other neurodegenerative disorders .

Anti-Tuberculosis Activity

A study identified this compound as part of a library exhibiting promising anti-tuberculosis properties, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL against Mycobacterium tuberculosis . This highlights its potential role in developing new antimycobacterial agents.

Mechanism of Action

The mechanism of action of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Analogs

Key Structural Differences :

- Pyrrolidine vs.

- Substituent Effects : The 3-aryl group in azetidine derivatives (e.g., 4-trifluoromethylphenyl) enhances hydrophobic interactions, while the oxyacetic ester in pyrrolidine derivatives improves metabolic stability .

Table 2: Neuroprotective and Enzymatic Activity of Analogs

Key Findings :

- Neuroprotection : Azetidine derivative 28 outperforms R-LA in oxidative stress models, showing 10-fold lower effective concentrations (10 µM vs. 50 µM) and superior caspase-3/7 inhibition .

- Enzymatic Inhibition : Azetidine derivatives (e.g., compound 26) exhibit acetylcholinesterase (AChE) inhibition comparable to rivastigmine, a clinical standard for Alzheimer’s disease .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

Key Insights :

Biological Activity

Overview

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its significant biological activities, particularly in neurological contexts. This compound is characterized by its unique pyrrolidine ring structure and the presence of an oxyacetic acid moiety, which contribute to its interaction with various biological targets.

- Molecular Formula : C₈H₁₄N₁O₃

- Molecular Weight : Approximately 174.20 g/mol

- Structure : The compound features a chiral center at the pyrrolidine ring, allowing for enantiomeric forms that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that it interacts with specific receptors involved in neurotransmission, influencing pathways that regulate various physiological processes. The compound's mechanism may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting synaptic transmission.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways related to neurotransmitter synthesis and degradation.

Neurological Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been investigated for its potential role in treating neurological disorders such as:

- Alzheimer's Disease : The compound may enhance cognitive function through modulation of cholinergic signaling pathways.

- Parkinson's Disease : Potential protective effects against dopaminergic neuron degeneration.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-Pyrrolidin-3-yloxy-acetic acid | Enantiomer of the primary compound | Different pharmacological profile |

| N-Methylpyrrolidine | Lacks oxyacetic functionality | Limited neuroactive properties |

| 4-Piperidinol | Piperidine instead of pyrrolidine | Different receptor interactions |

| 2-Pyrrolidinone | Lactam structure, less reactive | Varying biological activities |

The unique stereochemistry and functional groups of this compound confer distinct biological properties not found in its analogs .

Case Studies and Research Findings

-

Neuroprotective Study :

- A recent study demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

-

Cognitive Enhancement :

- In animal models, administration of this compound improved memory retention and learning capabilities, suggesting its potential application in cognitive disorders .

- Receptor Interaction Studies :

Q & A

Q. What are the key synthetic steps for preparing (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester?

The synthesis typically involves reductive amination or esterification. For example, (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride is reacted with a benzaldehyde derivative in acetic acid/methanol under nitrogen. Sodium cyanoborohydride is used as a reducing agent, followed by extraction and purification via column chromatography . Critical steps include maintaining anhydrous conditions, controlling reaction time (e.g., 14 hours for reductive amination), and using saturated sodium bicarbonate for neutralization .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Racemization can occur during esterification or under acidic/basic conditions. To mitigate this, use chiral auxiliaries or catalysts, and avoid prolonged exposure to high temperatures. Chiral HPLC or polarimetry should be employed post-synthesis to verify enantiomeric excess .

Q. What analytical methods are recommended for confirming purity and structure?

- LCMS : To determine molecular weight (e.g., m/z 263 [M+H]+ as in ) and monitor reaction progress .

- HPLC : For assessing purity (e.g., retention time 0.81 minutes under specific conditions) .

- NMR : To confirm structural integrity, particularly the pyrrolidine ring and ester group protons .

Advanced Research Questions

Q. How can conflicting yield data in similar synthetic protocols be resolved?

Discrepancies often arise from variations in solvent systems, reducing agents, or workup procedures. For instance, substituting sodium cyanoborohydride with other borohydrides (e.g., NaBH(OAc)₃) may improve yields in reductive amination. Systematic optimization studies, including DOE (Design of Experiments), can identify critical parameters .

Q. What strategies stabilize this compound against hydrolysis?

The ester group is prone to hydrolysis in aqueous or basic conditions. Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) is recommended. Adding stabilizers like ascorbic acid (1 g/L) can prolong shelf life .

Q. How does the pyrrolidine ring’s conformation influence reactivity in downstream applications?

The (R)-configuration affects steric and electronic interactions. For example, in Pd-catalyzed couplings, the pyrrolidine oxygen may coordinate to metals, altering reaction pathways. Computational modeling (DFT) or X-ray crystallography can elucidate conformational effects .

Q. What mechanistic insights explain side-product formation during reductive amination?

Over-reduction or imine hydrolysis can generate byproducts like primary amines or aldehydes. Monitoring reaction pH (optimal range: 6–7) and using excess cyanoborohydride minimizes these issues. Quenching with bicarbonate ensures selective protonation of the desired product .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses?

Q. What alternatives exist for sodium cyanoborohydride in reductive amination?

While NaCNBH₃ is standard for its selectivity, BH₃·THF or catalytic hydrogenation (H₂/Pd-C) can be alternatives. However, these may require pH adjustments or higher pressures, impacting stereoselectivity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.